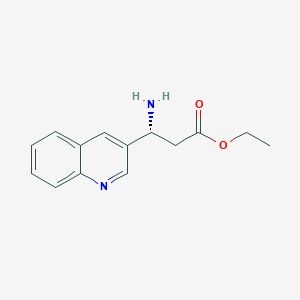
(R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound features a quinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and an amino group attached to a propanoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by an amino group.
Esterification: The final step involves the esterification of the amino-quinoline derivative with ethyl propanoate under acidic conditions to form ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green solvents may be employed to achieve these goals.
化学反応の分析
Types of Reactions
Oxidation: ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE can undergo oxidation reactions, where the amino group or the quinoline ring is oxidized to form various products.
Reduction: The compound can be reduced to form derivatives with different oxidation states, such as the reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinoline derivatives.
科学的研究の応用
ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimalarial, antimicrobial, and anticancer activities.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Industrial Applications: The compound may be used in the development of new materials, dyes, and catalysts.
作用機序
The mechanism of action of ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the amino group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline with different biological activities.
Tetrahydroquinoline: A reduced derivative of quinoline with different chemical properties.
The uniqueness of ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
ethyl (3R)-3-amino-3-quinolin-3-ylpropanoate |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)8-12(15)11-7-10-5-3-4-6-13(10)16-9-11/h3-7,9,12H,2,8,15H2,1H3/t12-/m1/s1 |
InChIキー |
LHXLIPYYKOVEJT-GFCCVEGCSA-N |
異性体SMILES |
CCOC(=O)C[C@H](C1=CC2=CC=CC=C2N=C1)N |
正規SMILES |
CCOC(=O)CC(C1=CC2=CC=CC=C2N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


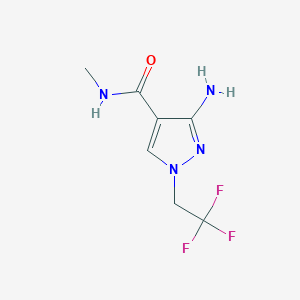
![butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735041.png)
![4-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11735049.png)
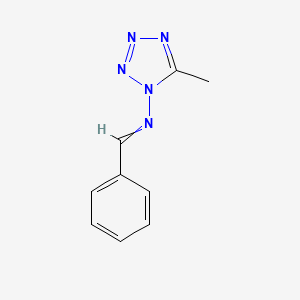

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11735064.png)
![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11735065.png)
![2-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B11735072.png)

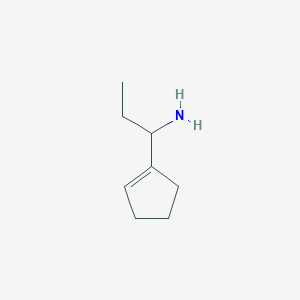
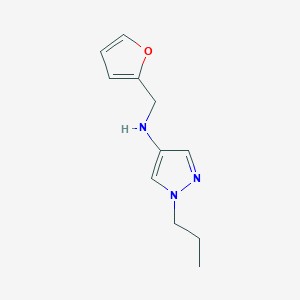
![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735112.png)
![3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11735124.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735137.png)
